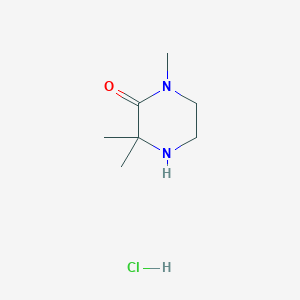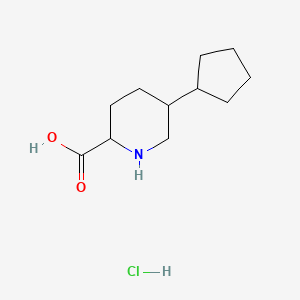
5-Cyclopentylpiperidine-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2408959-14-6 . It has a molecular weight of 233.74 . The IUPAC name for this compound is 5-cyclopentylpiperidine-2-carboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is 1S/C11H19NO2.ClH/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Cyclopentylpiperidine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 233.74 .Aplicaciones Científicas De Investigación
Chiral Building Block for Piperidine-Related Alkaloids : A study by Takahata, Ouchi, Ichinose, and Nemoto (2002) explored a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for piperidine-related alkaloids. This was achieved through asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation (Takahata, Ouchi, Ichinose, & Nemoto, 2002).
Optically Active Piperazine Carboxylic Acids : Falorni, Giacomelli, Satta, and Cossu (1994) described syntheses for optically active 5-alkylpiperazine-2-carboxylic acids. These methods, based on the cyclization of L- or D-serine with α-amino acids, maintained optical purity and used readily available materials for larger scale production (Falorni, Giacomelli, Satta, & Cossu, 1994).
Biotransformation to Antituberculous Agents : Wieser, Heinzmann, and Kiener (1997) investigated the biotransformation of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This process yielded a versatile building block for the synthesis of new antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).
Synthesis of Antitumor and Antibacterial Compounds : Umezawa and Kinoshita (1957) synthesized 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, which demonstrated significant antitumor and antibacterial activities. This compound was created from cyclopentanone-3-carboxylic acid through the Mannich reaction (Umezawa & Kinoshita, 1957).
Synthesis of Cyclopropyl Analogues for NMDA Receptor Antagonism : Dappen, Pellicciari, Natalini, Monahan, Chiorri, and Cordi (2010) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) and assessed their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. The most potent analogue was 4,5-methano-AP5 (Dappen, Pellicciari, Natalini, Monahan, Chiorri, & Cordi, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
5-cyclopentylpiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-5-9(7-12-10)8-3-1-2-4-8;/h8-10,12H,1-7H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASHDBHUTPRMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCC(NC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)
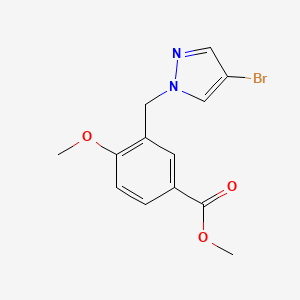
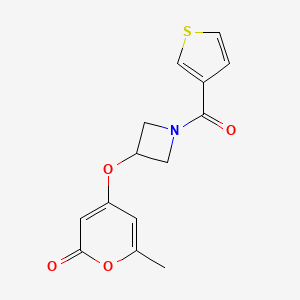
![N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2657075.png)
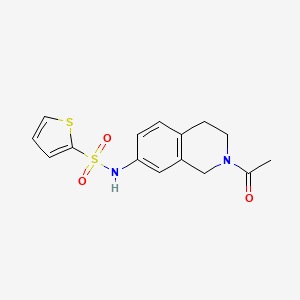
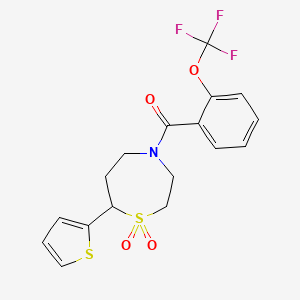
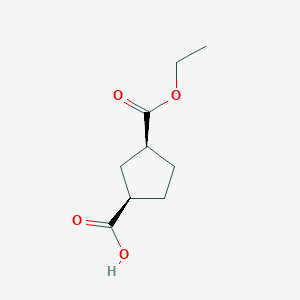
![2-[3-Methyl-7-(2-methylpropyl)-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide](/img/structure/B2657079.png)
![2-[3-(Trifluoromethyl)benzoyl]thiophene](/img/structure/B2657080.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)
